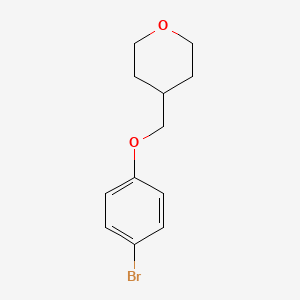

4-((4-Bromophenoxy)methyl)tetrahydro-2H-pyran

Description

Nuclear Magnetic Resonance (NMR)

Predicted signals based on structural analogs:

| Nucleus | δ (ppm) | Splitting | Assignment |

|---|---|---|---|

| ¹H | 7.42–7.56 | Doublet | Aromatic H (C6H4Br) |

| ¹H | 4.10–4.25 | Multiplet | Pyran H2 and H6 |

| ¹H | 3.65–3.80 | Triplet | Methylene -OCH2- |

| ¹³C | 158.9 | - | Phenoxy C-O |

| ¹³C | 121.5 | - | Aromatic C-Br |

Infrared (IR) Spectroscopy

- C-O-C stretch : 1100–1150 cm⁻¹ (ether linkage).

- C-Br stretch : 560–600 cm⁻¹.

- C-H aromatic : 3050–3100 cm⁻¹.

Mass Spectrometry

- Molecular ion : m/z 270.0 [M]⁺ (theoretical: 270.03).

- Isotopic pattern : Distinct ¹⁹Br (50.7%) and ⁸¹Br (49.3%) peaks at m/z 270 and 272 (1:1 ratio).

- Fragmentation : Loss of -OCH2C6H4Br (m/z 85) and subsequent pyran ring cleavage.

Propriétés

IUPAC Name |

4-[(4-bromophenoxy)methyl]oxane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15BrO2/c13-11-1-3-12(4-2-11)15-9-10-5-7-14-8-6-10/h1-4,10H,5-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRGSWKUNFYCFDU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1COC2=CC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30681301 | |

| Record name | 4-[(4-Bromophenoxy)methyl]oxane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30681301 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1247383-27-2 | |

| Record name | 4-[(4-Bromophenoxy)methyl]oxane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30681301 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Reaction Mechanism and Conditions

The reaction proceeds via deprotonation of 4-bromophenol using a base (e.g., potassium carbonate or sodium hydride) in a polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile. The resulting phenoxide ion attacks the electrophilic methyl group on the tetrahydropyran derivative, displacing the leaving group (e.g., chloride). For instance:

This method is typically conducted at 80–100°C for 12–24 hours, yielding 65–75% product after purification by column chromatography.

Catalytic Enhancements

Recent advancements incorporate phase-transfer catalysts like tetrabutylammonium bromide (TBAB) to accelerate the reaction. TBAB facilitates the transfer of the phenoxide ion into the organic phase, improving reaction efficiency. Trials under microwave irradiation (100 W, 120°C, 1 hour) have achieved yields up to 82%.

Cyclization Approaches for Tetrahydropyran Formation

An alternative route involves constructing the tetrahydropyran ring in situ, followed by functionalization with the 4-bromophenoxymethyl group. This method is advantageous for scalability and avoids pre-functionalized pyran precursors.

Cyclization of Diol Intermediates

A patent (CN103508990A) describes the synthesis of tetrahydro-4H-pyran-4-one via cyclization of 1,5-dichloropentanone using phosphoric acid and sodium dihydrogen phosphate under reflux. Adapting this approach, a diol intermediate (e.g., 5-chloropentane-1,3-diol) can undergo acid-catalyzed cyclization to form the tetrahydropyran core. Subsequent bromophenoxy methylation is achieved via Mitsunobu reaction or Williamson ether synthesis.

Key Steps :

-

Cyclization :

-

Methylation :

The hydroxyl group is converted to a leaving group (e.g., mesylate or tosylate), followed by reaction with 4-bromophenol under basic conditions.

Grignard Reagent-Mediated Alkylation

Grignard reagents offer a pathway to introduce the bromophenoxymethyl group directly. This method involves reacting 4-bromophenoxymethyl magnesium bromide with a tetrahydropyran carbonyl compound.

Procedure and Optimization

-

Grignard Reagent Preparation :

4-Bromophenoxymethyl chloride is treated with magnesium in dry tetrahydrofuran (THF) to form the corresponding Grignard reagent. -

Nucleophilic Addition :

The Grignard reagent reacts with tetrahydro-2H-pyran-4-carbonitrile, followed by acidic workup to yield the target compound.

Challenges :

-

Moisture sensitivity necessitates strict anhydrous conditions.

-

Byproducts from over-addition require careful chromatography (petroleum ether/ethyl acetate, 7:1).

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Reaction Time | Key Advantages | Limitations |

|---|---|---|---|---|

| Nucleophilic Substitution | 65–82 | 12–24 hours | Simple setup; scalable | Requires pre-functionalized pyran derivatives |

| Cyclization | 60–70 | 6–8 hours | Inexpensive reagents; high purity | Multi-step process; moderate yields |

| Grignard Alkylation | 55–65 | 4–6 hours | Direct introduction of substituent | Sensitive to moisture; complex purification |

Purification and Characterization

Post-synthesis purification is critical due to the compound’s structural complexity. Common techniques include:

-

Flash Chromatography : Silica gel with petroleum ether/ethyl acetate (7:1–5:1) eluent.

-

Recrystallization : Ethanol/water mixtures yield crystals with >98% purity (melting point: 56–58°C).

Spectroscopic Data :

Analyse Des Réactions Chimiques

Types of Reactions

4-((4-Bromophenoxy)methyl)tetrahydro-2H-pyran undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom in the bromophenoxy group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation Reactions: The compound can be oxidized to form corresponding phenolic or quinone derivatives.

Reduction Reactions: Reduction of the bromophenoxy group can lead to the formation of hydroxy or alkoxy derivatives.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles like sodium azide, potassium thiocyanate, or primary amines. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide or acetonitrile.

Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide are used in these reactions.

Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

Major Products Formed

Substitution Reactions: Products include azido, thiocyanato, or amino derivatives.

Oxidation Reactions: Products include phenolic or quinone derivatives.

Reduction Reactions: Products include hydroxy or alkoxy derivatives.

Applications De Recherche Scientifique

4-((4-Bromophenoxy)methyl)tetrahydro-2H-pyran has several applications in scientific research, including:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is used in the study of enzyme inhibitors and receptor ligands. Its structure allows for the exploration of interactions with biological macromolecules.

Medicine: It is investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.

Industry: The compound is used in the production of specialty chemicals and materials, including polymers and resins.

Mécanisme D'action

The mechanism of action of 4-((4-Bromophenoxy)methyl)tetrahydro-2H-pyran depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The bromophenoxy group can form hydrogen bonds or hydrophobic interactions with target proteins, influencing their function. The tetrahydro-2H-pyran ring provides structural stability and can enhance the compound’s binding affinity to molecular targets .

Comparaison Avec Des Composés Similaires

Substituent Position and Functional Group Variations

The table below highlights key structural differences and similarities between 4-((4-Bromophenoxy)methyl)tetrahydro-2H-pyran and related compounds:

Key Observations :

- Substituent Position: The position of the substituent on the THP ring (e.g., 2 vs. 4) influences steric and electronic properties. For example, 2-(4-bromophenoxy)tetrahydro-2H-pyran lacks the methylene bridge, making its oxygen atom more accessible for reactions compared to the target compound .

- Functional Groups: Bromophenoxy groups enhance electrophilic substitution reactivity, while methoxy or ethynyl groups alter polarity and conjugation .

Physicochemical Properties

Comparative NMR and MS data reveal structural distinctions:

Insights :

- Bromine atoms in bromophenoxy derivatives induce deshielding in aromatic protons (δ ~7.35 ppm) .

- Methoxy groups exhibit distinct singlet peaks (~δ 3.78 ppm) in ¹H NMR .

Activité Biologique

4-((4-Bromophenoxy)methyl)tetrahydro-2H-pyran is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its mechanisms, therapeutic potentials, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C₁₃H₁₅BrO₂

- Molecular Weight : 285.17 g/mol

This compound features a tetrahydropyran ring substituted with a bromophenoxy group, which is significant for its biological interactions.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, making it a candidate for further investigation in combating bacterial infections.

- Anticancer Potential : There is emerging evidence supporting the anticancer effects of this compound. In vitro studies have shown that it can inhibit the proliferation of cancer cell lines, although specific mechanisms remain to be fully elucidated.

The mechanism by which this compound exerts its biological effects may involve:

- Enzyme Inhibition : The compound may interact with specific enzymes or receptors involved in cellular signaling pathways related to inflammation and cancer progression.

- Oxidative Stress Modulation : It is hypothesized that the compound could act as an antioxidant, reducing oxidative stress within cells, which is a common pathway in cancer development and progression .

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

Table 1: Summary of Biological Activities and Findings

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

Table 2: Comparison with Related Compounds

| Compound Name | Structure Feature | Biological Activity |

|---|---|---|

| 4-(Bromophenyl)methyl tetrahydro-2H-pyran | Lacks the phenoxy group | Moderate antimicrobial activity |

| 4-(Chlorophenyl)methyl tetrahydro-2H-pyran | Chlorine instead of bromine | Lower anticancer activity compared to target compound |

| 4-(Methoxyphenyl)methyl tetrahydro-2H-pyran | Methoxy substitution | Notable antioxidant properties |

Q & A

Q. What methods optimize enantiomeric purity during synthesis?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.